Introduction: The Quinolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Quinolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 6-Iodoquinolin-2-ol
The quinolin-2-one (carbostyril) framework is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] This heterocyclic system, composed of a benzene ring fused to a 2-pyridone ring, is a common motif in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinolin-2-one scaffold allows for strategic functionalization at various positions, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its therapeutic potential.[3]
This guide focuses on a specific, functionalized derivative: 6-Iodoquinolin-2-ol. The introduction of an iodine atom at the 6-position offers a unique handle for further synthetic modifications (e.g., cross-coupling reactions) and modulates the molecule's overall physicochemical profile. A thorough characterization of these properties is a mandatory first step in pre-formulation and drug development, as it directly influences critical parameters like solubility, stability, and bioavailability.[4][5]
Chemical Identity
6-Iodoquinolin-2-ol is a substituted aromatic heterocyclic compound. Its fundamental identity is defined by the following identifiers:
| Identifier | Value | Source |
| IUPAC Name | 6-iodoquinolin-2-ol | [6] |
| Synonyms | 6-Iodo-1H-quinolin-2-one, 6-Iodo-2-hydroxyquinoline | [7] |
| CAS Number | 99455-01-3 | [6][7] |
| Molecular Formula | C₉H₆INO | [6] |
| Molecular Weight | 271.06 g/mol | [8] |
| Canonical SMILES | OC1=NC2=CC=C(I)C=C2C=C1 | [6] |
Core Physicochemical Properties
The physicochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its development.[9] They dictate the choice of formulation, predict its behavior in vitro and in vivo, and are critical for quality control.[4]
| Property | Value | Remarks | Source |
| Appearance | Pale yellow solid | Visual inspection at standard temperature and pressure. | |
| Melting Point | 260 to 263 °C (with decomposition) | A sharp melting range is indicative of high purity. Decomposition suggests thermal instability at this temperature. | |
| Boiling Point | 413.1 ± 45.0 °C (Predicted) | Predicted value at 760 Torr. Experimental determination is challenging due to decomposition. | |
| Density | 1.880 ± 0.06 g/cm³ (Predicted) | Predicted value at 20 °C. | |
| Solubility | N/A | Experimental data is not readily available. Quinolinones generally exhibit low aqueous solubility but are soluble in organic solvents like ethanol and DMSO.[10][11] | |
| Storage Condition | Sealed in dry, 2 to 8 °C, protect from light | These conditions are recommended to prevent degradation, particularly given the light-sensitive nature of many halogenated compounds. |
Structural Analysis and Tautomerism
A critical chemical feature of 2-hydroxyquinolines is their existence in a state of tautomeric equilibrium.[12] 6-Iodoquinolin-2-ol is no exception, existing as two interconverting isomers: the enol (lactim) form and the keto (lactam) form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms with a corresponding shift in double bonds.[12][13]
For quinolin-2-ones, the equilibrium overwhelmingly favors the keto (amide) form, 6-Iodo-1H-quinolin-2-one, due to the greater thermodynamic stability of the cyclic amide group and its ability to form strong intermolecular hydrogen bonds in the solid state.[2][12] This structural preference is fundamental, as it dictates the molecule's hydrogen bonding capacity and its potential interactions with biological macromolecules.[13]
Caption: Keto-enol tautomerism of 6-Iodoquinolin-2-ol.
Experimental Protocols for Physicochemical Characterization
A comprehensive understanding of 6-Iodoquinolin-2-ol requires a suite of analytical techniques. The following protocols represent a self-validating system for confirming the identity, purity, and key properties of a newly synthesized or sourced batch of the compound.
Caption: Logical workflow for the characterization of 6-Iodoquinolin-2-ol.
Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
Expertise & Experience: This is the foundational experiment. HPLC provides a quantitative measure of purity, while the MS detector confirms the molecular weight, providing a high degree of confidence in the compound's identity.
Methodology:
-
System Preparation: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) on an HPLC system coupled with a UV and Mass Spectrometry detector.
-
Mobile Phase: Prepare a gradient system, typically using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A gradient from 5% to 95% B over 15-20 minutes is a standard starting point.
-
Sample Preparation: Accurately weigh and dissolve the 6-Iodoquinolin-2-ol sample in a suitable solvent like methanol or DMSO to a concentration of ~1 mg/mL.
-
Injection & Analysis: Inject 5-10 µL of the sample. Monitor the UV chromatogram at a relevant wavelength (e.g., 254 nm). The MS detector should be set to scan in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Trustworthiness: A pure sample will exhibit a single major peak in the HPLC chromatogram (>97% by area). The mass spectrum corresponding to this peak must show a prominent ion at m/z 272.0, corresponding to the calculated mass of the protonated molecule (C₉H₇INO⁺).
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination.[4] For 6-Iodoquinolin-2-ol, ¹H NMR will confirm the substitution pattern on the aromatic rings, while ¹³C NMR will identify all unique carbon atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Expected Signals: The spectrum should show distinct signals for the five aromatic protons. The protons on the carbocyclic ring will be influenced by the electron-donating effect of the hydroxyl/amide group and the deshielding effect of the iodine. Protons adjacent to the iodine atom will show characteristic splitting patterns. A broad singlet in the downfield region (>10 ppm) would be indicative of the N-H proton of the favored keto tautomer.
-
-
¹³C NMR Acquisition:
-
Expected Signals: The spectrum should display nine distinct signals for the nine carbon atoms in the structure. The carbon atom bonded to iodine (C6) will exhibit a signal at a characteristic upfield chemical shift compared to its non-substituted analog due to the heavy atom effect.
-
-
Trustworthiness: The observed chemical shifts, integration values (for ¹H NMR), and coupling constants must be fully consistent with the proposed structure of 6-Iodo-1H-quinolin-2-one. Comparison with spectral data of similar quinolinone structures adds another layer of validation.[14]
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Expertise & Experience: While the capillary method provides a melting range, DSC offers more precise data on the melting onset, peak temperature, and enthalpy of fusion. It can also confirm events like decomposition.[4]
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The onset of this peak is taken as the melting point. A subsequent exothermic event would confirm decomposition, consistent with the literature value.
-
Trustworthiness: The data provides a precise thermal profile. A single, sharp endotherm validates the purity of the crystalline form.
Potential Applications in Research and Drug Development
The 6-Iodoquinolin-2-ol structure is a valuable building block for chemical biology and drug discovery. The quinoline core is associated with a wide array of biological activities, and the iodine atom at the C6 position serves as a versatile synthetic handle.[1][3]
-
Medicinal Chemistry: The iodine can be readily replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).
-
Chemical Probes: The structure can be elaborated into fluorescent probes or affinity-based probes for target identification studies.
-
Antimicrobial Research: The broader class of halogenated hydroxyquinolines has been investigated for antimicrobial properties.[15][16] 6-Iodoquinolin-2-ol is a candidate for screening against various bacterial and fungal pathogens.
Conclusion
6-Iodoquinolin-2-ol is a well-defined chemical entity whose physicochemical properties are critical to its application in research. Its identity is confirmed by its molecular weight of 271.06 g/mol , and its purity is suggested by a sharp melting point of 260-263 °C. A crucial aspect of its chemistry is the keto-enol tautomerism, which heavily favors the more stable 6-Iodo-1H-quinolin-2-one form. The systematic application of analytical techniques such as HPLC-MS, NMR, and DSC provides a robust and self-validating framework for its characterization. This comprehensive understanding is essential for any researcher or drug development professional seeking to utilize this versatile scaffold for the synthesis of novel therapeutic agents or chemical tools.
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(Note: A proper chemical drawing tool is required to generate the actual reaction scheme. The image link is a placeholder.)